molecular formula C11H16N2O3S B1678133 Ozolinone CAS No. 56784-39-5

Ozolinone

Cat. No.: B1678133
CAS No.: 56784-39-5
M. Wt: 256.32 g/mol
InChI Key: NQFBZYYUAFJYNS-FPLPWBNLSA-N
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Chemical Reactions Analysis

Types of Reactions: Ozolinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule, such as the thiazolidinone ring and the piperidine moiety .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired transformation and the functional groups involved .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Properties

CAS No.

56784-39-5

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

(2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid

InChI

InChI=1S/C11H16N2O3S/c1-12-8(7-9(14)15)17-11(10(12)16)13-5-3-2-4-6-13/h7,11H,2-6H2,1H3,(H,14,15)/b8-7-

InChI Key

NQFBZYYUAFJYNS-FPLPWBNLSA-N

Isomeric SMILES

CN1/C(=C/C(=O)O)/SC(C1=O)N2CCCCC2

SMILES

CN1C(=CC(=O)O)SC(C1=O)N2CCCCC2

Canonical SMILES

CN1C(=CC(=O)O)SC(C1=O)N2CCCCC2

Appearance

Solid powder

67565-42-8
67565-44-0
56784-39-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-methyl-4-oxo-5-piperidinothiazolidine-2-ylidine acetic acid
ozolinone
ozolinone, (Z)-(+)-isomer
ozolinone, (Z)-(-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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